molecular formula C7H14ClF6N2P B107549 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate CAS No. 249561-98-6

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

Cat. No.: B107549
CAS No.: 249561-98-6
M. Wt: 306.62 g/mol
InChI Key: PIUHAULDXSPPQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves a multi-step synthesis process. One common method includes the reaction of chloroacetyl chloride with dimethylformamide (DMF) in the presence of phosphorus oxychloride . The reaction is carried out under controlled temperature conditions, typically around 65-70°C, to form a clear yellow solution. This is followed by the addition of sodium hexafluorophosphate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the enzyme’s active site, thereby inhibiting its activity . This interaction affects the metabolic pathways involving glycogen breakdown .

Properties

CAS No.

249561-98-6

Molecular Formula

C7H14ClF6N2P

Molecular Weight

306.62 g/mol

IUPAC Name

[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

PIUHAULDXSPPQV-UHFFFAOYSA-N

SMILES

CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F

Isomeric SMILES

CN(C)/C=C(\C=[N+](C)C)/Cl.F[P-](F)(F)(F)(F)F

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F

249561-98-6

Pictograms

Irritant

Synonyms

N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium Hexafluorophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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